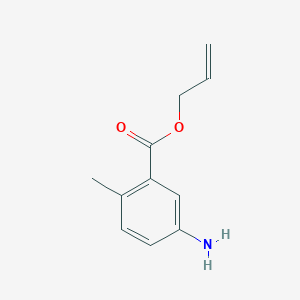

Allyl 5-amino-2-methylbenzoate

Description

Context within Aminobenzoate Ester Chemistry and Allyl-Functionalized Aromatic Systems

The study of Allyl 5-amino-2-methylbenzoate is enriched by its context within the broader fields of aminobenzoate ester chemistry and allyl-functionalized systems.

Aminobenzoate Esters are a class of organic compounds that have been the subject of extensive study. Their synthesis is often achieved through methods like transesterification, where an alkyl aminobenzoate reacts with an alcohol in the presence of a catalyst. google.comgoogle.com The amino group on the aromatic ring is not merely a passive substituent; it can influence the ester's reactivity. For example, research on 2-aminobenzoate (B8764639) esters has shown that the neighboring amine group can act as an intramolecular general base catalyst, significantly enhancing the rate of hydrolysis compared to corresponding benzoate (B1203000) esters without the amino group. acs.org In organic synthesis, the amino group of compounds like methyl anthranilate can be diazotized to form highly reactive benzyne (B1209423) intermediates, which are valuable for creating complex cyclic molecules. wikipedia.org

Allyl-Functionalized Aromatic Systems are prized in chemistry for the versatile reactivity of the allyl group. acs.org This functional group can be introduced into aromatic structures through various catalytic methods, such as Suzuki cross-coupling reactions. conicet.gov.ar Once in place, the allyl moiety serves as a handle for a wide array of chemical transformations. It can participate in thiol-ene reactions, be used for polymerization to create materials with specific properties like telechelic or star polymers, and undergo palladium-catalyzed reactions for further molecular elaboration. acs.orgresearchgate.net The ability to functionalize the allyl group makes these systems valuable building blocks in both organic synthesis and materials science. researchgate.netacs.org

Significance in Organic Synthesis and Materials Science Research

The bifunctional nature of this compound, possessing both a reactive amino group and a versatile allyl group, underpins its potential significance.

In Organic Synthesis , the compound is a valuable building block. vulcanchem.com The allyl ester group provides a handle for further functionalization, while the aromatic amino group can be used to introduce other substituents or to direct reactions. vulcanchem.com The presence of multiple reactive sites allows for stepwise or selective modifications, enabling the construction of complex molecular architectures. For instance, the allyl group can be modified through various addition or cross-coupling reactions, while the amino group can be acylated, alkylated, or transformed into other functional groups, making it a precursor for novel heterocyclic compounds or potential pharmaceutical scaffolds. mdpi.com

In Materials Science , the primary interest lies in the polymerizability of the allyl group. Functional monomers are crucial for creating advanced polymers with tailored properties. The allyl group can participate in polymerization techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization. researchgate.net This could allow for the synthesis of well-defined polymers where this compound acts as a monomer. The resulting polymers would incorporate the aminobenzoate moiety, potentially imparting specific optical, thermal, or electronic properties to the final material. Such functional polymers have applications ranging from advanced coatings to nanostructured materials. researchgate.net

Contemporary Research Challenges and Opportunities for this compound

Despite its potential, the focused study of this compound is still emerging, which presents both challenges and opportunities.

A significant challenge is the relative lack of dedicated research on this specific isomer compared to other substituted anilines and benzoates. mdpi.commdpi.com The synthesis and purification of this particular molecule on a large scale could present difficulties, requiring careful control to avoid side reactions involving the multiple functional groups. The chemoselective functionalization of the molecule—reacting either the amino group or the allyl group while leaving the other untouched—is a key synthetic hurdle that must be overcome to fully exploit its potential as a building block.

The corresponding opportunity lies in the systematic exploration of its unique properties and applications. There is a need to develop and optimize synthetic routes for its preparation. mdpi.comprepchem.com A major area of opportunity is in polymer chemistry, where it could be investigated as a novel monomer to create new functional materials. Research could focus on how the specific 5-amino-2-methyl substitution pattern influences the electronic properties and reactivity of the molecule and the properties of polymers derived from it. A comparative study against its isomers, such as Allyl 2-amino-5-methylbenzoate, could reveal structure-property relationships that are crucial for designing new molecules for applications in medicinal chemistry and materials science. vulcanchem.comnih.gov

Structure

3D Structure

Properties

CAS No. |

153775-21-4 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

prop-2-enyl 5-amino-2-methylbenzoate |

InChI |

InChI=1S/C11H13NO2/c1-3-6-14-11(13)10-7-9(12)5-4-8(10)2/h3-5,7H,1,6,12H2,2H3 |

InChI Key |

ZIRNJGCNESBTLP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N)C(=O)OCC=C |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)OCC=C |

Synonyms |

Benzoic acid, 5-amino-2-methyl-, 2-propenyl ester (9CI) |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies of Allyl 5 Amino 2 Methylbenzoate Systems

Elucidation of Esterification Mechanisms

The synthesis of Allyl 5-amino-2-methylbenzoate from 5-amino-2-methylbenzoic acid and allyl alcohol is a classic example of Fischer esterification. This reaction proceeds through a nucleophilic acyl substitution mechanism, which is typically catalyzed by a strong acid.

Nucleophilic acyl substitution is a two-step addition-elimination process. The reaction is fundamentally different from SN2 reactions, as it involves a tetrahedral intermediate rather than a single transition state.

The general pathway involves the initial attack of a nucleophile on the carbonyl carbon of the carboxylic acid derivative. In the formation of this compound, the nucleophile is allyl alcohol. The carbonyl carbon of 5-amino-2-methylbenzoic acid is electrophilic, but the addition of the weakly nucleophilic alcohol is slow. The reaction rate is significantly increased by acid catalysis. The key step is the attack of the alcohol's oxygen atom on the carbonyl carbon, which leads to the formation of a tetrahedral intermediate. This intermediate contains a carbon atom bonded to the original carbonyl oxygen, the hydroxyl group, the aryl ring, and the incoming alkoxy group from the allyl alcohol. Subsequently, this intermediate collapses, expelling a leaving group—in this case, water—to form the final ester product and regenerate the catalyst.

Addition of the Nucleophile: The allyl alcohol attacks the carbonyl carbon.

Formation of Tetrahedral Intermediate: A transient species is formed where the carbonyl carbon has four single bonds.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a water molecule.

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally depends on the stability of the leaving group; better leaving groups lead to more reactive compounds. In this esterification, the hydroxyl group is a poor leaving group and requires protonation by a catalyst to be eliminated as water.

Acid catalysis is essential for the efficient esterification of carboxylic acids like 5-amino-2-methylbenzoic acid. Strong mineral acids such as sulfuric acid are commonly used. The catalyst serves two primary roles, both involving proton transfer.

First, the acid protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic allyl alcohol. This initial protonation is a crucial activation step.

Second, proton transfers occur within the tetrahedral intermediate. The incoming alcohol's oxygen atom, now positively charged, transfers a proton to one of the hydroxyl groups. This converts the hydroxyl group into a much better leaving group: a neutral water molecule. The intermediate then eliminates this water molecule to form a protonated ester. In the final step, a base (which can be the alcohol reactant or the conjugate base of the acid catalyst) removes the proton from the new carbonyl oxygen, yielding the final ester product, this compound, and regenerating the acid catalyst. Because the substrate contains a basic amino group, a stoichiometric amount of acid may be required to both protonate the amine and catalyze the reaction.

Table 1: Key Steps in Acid-Catalyzed Fischer Esterification

| Step | Description | Key Species Involved |

| 1. Carbonyl Activation | The carbonyl oxygen of 5-amino-2-methylbenzoic acid is protonated by the acid catalyst. | Carboxylic acid, H₃O⁺ |

| 2. Nucleophilic Attack | The nucleophilic oxygen of allyl alcohol attacks the activated carbonyl carbon. | Protonated carboxylic acid, Allyl alcohol |

| 3. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. | Tetrahedral intermediate |

| 4. Proton Transfer | A proton is transferred from the oxonium ion to one of the hydroxyl groups. | Tetrahedral intermediate |

| 5. Elimination of Water | The intermediate collapses, eliminating a molecule of water (a good leaving group). | Protonated ester, Water |

| 6. Deprotonation | The protonated ester is deprotonated to form the final product and regenerate the acid catalyst. | Protonated ester, H₂O |

Mechanistic Pathways of Allyl Group Transformations

The allyl group is a versatile functional handle in organic synthesis, often used as a protecting group for alcohols and carboxylic acids due to its unique reactivity, particularly towards transition metal catalysts. Its transformations are central to the reactivity of this compound systems.

One method for the deprotection (removal) of an allyl group from an ester involves hydrogen atom transfer (HAT). This process generates radical intermediates from otherwise unactivated C-H bonds. A recently developed method utilizes a cobalt(II) catalytic system, often in combination with agents like tert-butyl hydroperoxide (TBHP) and tetramethyldisiloxane, for the efficient cleavage of allyl carboxylic esters.

The proposed mechanism suggests that the catalytic system generates a reactive cobalt species that facilitates the abstraction of a hydrogen atom from a donor molecule. This radical can then participate in a cascade that leads to the cleavage of the allyl-oxygen bond. This approach is valued for its mild conditions and high chemoselectivity, tolerating a wide range of other functional groups.

Organometallic catalysis, particularly with palladium, is a cornerstone of allyl chemistry. The key mechanistic steps in many palladium-catalyzed allylic reactions are oxidative addition and reductive elimination.

Oxidative Addition: The catalytic cycle typically begins with the reaction of a low-valent metal complex, such as palladium(0), with the allylic substrate. The palladium inserts itself into the carbon-leaving group bond (in this case, the C-O bond of the ester, though more typically a halide or acetate (B1210297) is used in dedicated allylic substitution reactions), increasing its oxidation state from Pd(0) to Pd(II). This step forms a new organometallic complex.

Reductive Elimination: This is the reverse process of oxidative addition. After a nucleophile attacks the allyl group (see section 3.2.3), the two groups (the allyl fragment and the nucleophile) are bound to the Pd(II) center. They are then eliminated from the metal, forming a new carbon-carbon or carbon-heteroatom bond in the product. This step reduces the metal's oxidation state back to Pd(0), allowing it to re-enter the catalytic cycle. For reductive elimination to occur, the groups being coupled must typically be in a cis orientation on the metal center.

Table 2: Generalized Palladium-Catalyzed Allylic Substitution Cycle

| Step | Description | Change in Pd Oxidation State |

| 1. Oxidative Addition | Pd(0) complex reacts with the allylic substrate to form a π-allylpalladium(II) complex. | 0 → +2 |

| 2. Nucleophilic Attack | A nucleophile attacks the π-allyl ligand. | No change |

| 3. Reductive Elimination | The newly coupled product is eliminated from the palladium center. | +2 → 0 |

The formation of a π-allyl complex is a defining feature of transition metal-catalyzed reactions of allylic compounds. In the context of palladium catalysis, the oxidative addition of a Pd(0) species to an allylic substrate generates a η³-π-allylpalladium(II) intermediate. In this complex, the palladium atom is coordinated to all three carbon atoms of the allyl fragment.

These π-allyl intermediates are electrophilic and highly reactive towards a wide range of nucleophiles. The attack of the nucleophile typically occurs at one of the terminal carbons of the allyl system. This step, which proceeds with inversion of stereochemistry, regenerates a Pd(0) species complexed to the newly formed product, which then dissociates to complete the catalytic cycle. The formation and subsequent reaction of these π-allyl intermediates are the basis for powerful synthetic methods like the Tsuji-Trost reaction, which allows for the stereoselective formation of C-C, C-N, and C-O bonds. The reactivity and stability of these intermediates can be tuned by the choice of ligands on the palladium catalyst.

Reactivity of the Aminobenzoate Moiety

The reactivity of the this compound molecule is dictated by its three key functional groups: the allyl ester, the aromatic amino group, and the methyl-substituted benzene (B151609) ring. The interplay between these groups governs the molecule's behavior in various chemical transformations.

The ester functional group in this compound is susceptible to nucleophilic attack by amines, leading to aminolysis or amidation. This reaction involves the conversion of the ester into an amide. chemistrysteps.com The general mechanism is a nucleophilic acyl substitution, which proceeds through a tetrahedral intermediate. chemistrysteps.com

The reaction begins with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the leaving group, which in this case is the allyloxy group (-OCH₂CH=CH₂). The stability of the leaving group is a crucial factor; alkoxides are generally poor leaving groups, which can make the aminolysis of esters a sluggish reaction. chemistrysteps.comnih.gov

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the ester.

Formation of a tetrahedral intermediate: A transient, negatively charged intermediate is formed.

Proton transfer: A proton is transferred from the nitrogen to the oxygen of the original alkoxy group.

Elimination of the leaving group: The C-O bond of the leaving group breaks, and the allyl alcohol is eliminated, reforming the carbonyl double bond and yielding the amide product. nih.gov

The reactivity of the ester towards aminolysis is influenced by both electronic and steric factors. In this compound, the electronic properties of the benzene ring substituents can affect the electrophilicity of the carbonyl carbon. The amino and methyl groups are electron-donating, which can slightly decrease the reactivity of the ester towards nucleophilic attack compared to an unsubstituted benzoyl ester. However, these reactions are fundamental in polymer chemistry, particularly in the synthesis of polyamides. researchgate.net The process is often used in both A-B and A-A + B-B type polycondensation reactions to form amide bonds. researchgate.net

| Factor | Influence on Reaction Rate | Relevance to this compound |

|---|---|---|

| Nucleophilicity of Amine | Higher nucleophilicity increases the rate. | Reaction with primary amines will be faster than with ammonia. |

| Steric Hindrance | Increased steric bulk on either the ester or the amine decreases the rate. | The ortho-methyl group may provide some steric hindrance to the incoming nucleophile. |

| Leaving Group Ability | A better leaving group (weaker base) increases the rate. | The allyloxy group is a moderately effective leaving group. |

| Solvent | Polar solvents can stabilize the tetrahedral intermediate. | Protic solvents may participate in proton transfer steps. |

| Temperature | Higher temperatures generally increase the reaction rate. | May be required to overcome the activation energy, especially with poor leaving groups. chemistrysteps.com |

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) reactions due to the presence of the amino (-NH₂) and methyl (-CH₃) groups. Both of these substituents are electron-donating groups (EDGs) and are known as activating groups. fiveable.melibretexts.org

Amino Group (-NH₂): This is a very strong activating group. The nitrogen atom has a lone pair of electrons that can be delocalized into the benzene ring through resonance, significantly increasing the electron density of the ring. This makes the ring much more nucleophilic and thus more reactive towards electrophiles. msu.edu The amino group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. fiveable.me

Methyl Group (-CH₃): This is a weakly activating group that donates electron density primarily through an inductive effect and hyperconjugation. libretexts.org It is also an ortho, para-director.

In this compound, the amino group is at position 5 and the methyl group is at position 2. Their directing effects are cooperative, reinforcing substitution at specific positions. The positions ortho to the powerful amino group are C4 and C6. The positions ortho to the methyl group are C1 and C3, and the para position is C5 (already occupied by the amino group). The combined effect strongly activates the ring, particularly at the C4 and C6 positions, for electrophilic attack.

| Substituent (Position) | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|

| -NH₂ (C5) | Strongly Electron-Donating (Resonance) | Strongly Activating | ortho, para-director (to C4, C6) |

| -CH₃ (C2) | Weakly Electron-Donating (Inductive/Hyperconjugation) | Weakly Activating | ortho, para-director (to C1, C3) |

| -COOR (C1) | Moderately Electron-Withdrawing (Resonance/Inductive) | Deactivating | meta-director (to C3, C5) |

Detailed Analysis of Catalytic Reaction Cycles

The allyl group is a versatile functional handle for various transition metal-catalyzed reactions. These reactions often proceed through well-defined catalytic cycles involving distinct intermediates.

A key feature of catalysis involving allyl esters is the formation of a π-allyl metal complex. acsgcipr.orgacs.org In reactions catalyzed by metals such as palladium, iridium, or nickel, the catalyst coordinates to the double bond of the allyl group. nih.govacs.org This is followed by oxidative addition, where the metal inserts into the C-O bond of the ester, leading to the expulsion of the carboxylate anion and the formation of a cationic (η³-allyl)metal intermediate. acsgcipr.org

For example, in a palladium(0)-catalyzed reaction, the cycle typically involves:

Coordination: The Pd(0) catalyst coordinates to the alkene of the allyl group.

Oxidative Addition: The Pd(0) center undergoes oxidative addition to the allylic C-O bond, forming a π-allyl Pd(II) complex and releasing the aminobenzoate anion.

Nucleophilic Attack: A nucleophile attacks the π-allyl ligand, typically at one of the terminal carbons.

Reductive Elimination: This step regenerates the Pd(0) catalyst and forms the final product, completing the catalytic cycle.

These π-allyl intermediates are crucial as they are the species that react with the nucleophile. acs.org The nature of the metal and the ligands attached to it significantly influences the stability and reactivity of these intermediates. For instance, iridium(I) η³-allyl intermediates are known to react preferentially at the more substituted end of the allyl fragment. nih.gov In some cases, heterobimetallic systems, such as a Pd(II)-Cr(III) system, can be employed where one metal facilitates the C-H cleavage and the other promotes the functionalization of the π-allyl intermediate. nih.gov

Transition metal-catalyzed allylic substitution reactions are powerful tools for forming new bonds, and controlling the selectivity of these reactions is paramount.

Regioselectivity refers to the site of nucleophilic attack on the π-allyl intermediate. For an unsymmetrical allyl group, attack can occur at either the more substituted or less substituted carbon. The regioselectivity is highly dependent on the metal catalyst, the ligands, the nucleophile, and the reaction conditions.

Palladium catalysts with "soft" nucleophiles generally favor attack at the less sterically hindered carbon of the π-allyl complex.

Iridium catalysts , often used with phosphoramidite (B1245037) ligands, are known to favor the formation of branched products by directing the nucleophile to the more substituted carbon. nih.gov

Enantioselectivity is achieved by using chiral ligands that coordinate to the metal center. These ligands create a chiral environment around the metal, which can differentiate between the two enantiotopic faces of the π-allyl intermediate or the two enantiomers of a racemic starting material. This leads to the preferential formation of one enantiomer of the product. The interaction between the chiral ligand and the substrate dictates the stereochemical outcome. The development of catalytic antibodies has also been explored to achieve high regioselectivity and enantioselectivity in reactions like the Diels-Alder cycloaddition. nih.gov The choice of enzyme or biocatalyst can also provide high levels of regioselectivity and stereoselectivity in organic reactions. mdpi.com

Ligands play a multifaceted role in catalysis, extending beyond simply inducing chirality. nih.gov They are crucial in modulating the electronic and steric properties of the metal center, which in turn influences every step of the catalytic cycle, from oxidative addition to reductive elimination. nih.gov

The interaction between the ligand and the substrate can be direct or indirect.

Steric Effects: Bulky ligands can control regioselectivity by blocking access to one of the reactive sites on the π-allyl intermediate. They can also accelerate reductive elimination.

Electronic Effects: Electron-donating ligands can increase the electron density on the metal, which can promote oxidative addition but may slow down nucleophilic attack on the cationic π-allyl complex.

Cooperative Catalysis: In some systems, the ligand is not just a spectator but actively participates in the reaction mechanism. rsc.org For example, a ligand might act as a proton shuttle or assist in substrate activation. This is a departure from the conventional model where the ligand solely modifies the metal's properties. rsc.org

The synergy between the ligand and the substrate is critical. A specific ligand may be optimal for one class of substrates but ineffective for another. nih.gov For instance, mono-N-protected amino acids have been used as ligands in palladium-catalyzed C-H functionalization, where they are believed to act as both a bidentate ligand and a proton acceptor, showcasing a direct mechanistic role. researchgate.net Understanding these intricate ligand-substrate interactions is key to designing more efficient and selective catalysts for reactions involving complex molecules like this compound.

Computational and Theoretical Chemistry of Allyl 5 Amino 2 Methylbenzoate Analogues

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. It is particularly well-suited for analyzing the electronic structure and properties of aromatic esters like allyl 5-amino-2-methylbenzoate.

The first step in a computational study is typically geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. mdpi.com For a flexible molecule like this compound, this process also involves mapping the conformational landscape to identify the most stable conformers.

The primary sources of conformational isomerism in this molecule are the rotation around the ester's C(O)-O bond and the orientation of the allyl group. The ester group can exist in two planar conformations: s-trans and s-cis. For most esters, the s-trans (or Z) conformer is significantly more stable due to reduced steric hindrance. modgraph.co.uk The allyl group introduces further complexity, with multiple low-energy conformations arising from rotation around the O-CH₂ and CH₂-CH bonds. nih.gov DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G**, can predict the geometries and relative energies of these conformers. mdpi.comsemanticscholar.org The global minimum energy structure is expected to be the s-trans conformer, with the allyl and benzoate (B1203000) groups arranged to minimize steric interactions.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (B3LYP/6-311G )**

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| C(aromatic)-C(O) | ~1.49 Å | |

| C(O)-O | ~1.35 Å | |

| O-C(allyl) | ~1.45 Å | |

| N-C(aromatic) | ~1.39 Å | |

| Bond Angle | O=C-O | ~124° |

| C(aromatic)-C(O)-O | ~112° | |

| C(O)-O-C(allyl) | ~117° | |

| Dihedral Angle | C(aromatic)-C-O-C | ~180° (s-trans) |

Note: These values are representative and based on DFT calculations of similar benzoate esters.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and distribution of these orbitals are crucial for understanding a molecule's electronic properties and reactivity. youtube.com

For this compound, the HOMO is expected to be delocalized over the electron-rich aromatic ring and the lone pair of the amino group, which acts as a strong electron-donating group. The LUMO is anticipated to be concentrated on the benzoate moiety, particularly the carbonyl group and the aromatic ring, which can accept electron density. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net Substituents on the ring significantly influence these energies; the amino group raises the HOMO energy, while the ester group lowers the LUMO energy, collectively reducing the HOMO-LUMO gap compared to unsubstituted benzene (B151609).

Table 2: Predicted FMO Energies for this compound Analogues

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Methyl Benzoate | -6.8 | -0.5 | 6.3 |

| Methyl 4-aminobenzoate | -5.7 | -0.4 | 5.3 |

| This compound (Predicted) | ~ -5.6 | ~ -0.3 | ~ 5.3 |

Note: Values are illustrative, based on DFT calculations for related compounds, and show the expected trend upon substitution.

DFT calculations are highly effective in predicting spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds. Harmonic vibrational frequency calculations can predict the infrared (IR) and Raman spectra. nih.govresearchgate.net For this compound, key vibrational modes include the C=O stretch of the ester, the N-H stretches of the amine, C-O ester stretches, C=C stretches of the aromatic ring and allyl group, and C-H bending and stretching modes. researchgate.net Calculated frequencies are often systematically scaled to correct for anharmonicity and other theoretical approximations. nih.gov

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. modgraph.co.uk The predicted ¹H and ¹³C chemical shifts are valuable for assigning experimental spectra. wisc.edu For this molecule, distinct signals would be predicted for the aromatic protons (influenced by the directing effects of the amino, methyl, and ester groups), the non-equivalent protons of the allyl group, and the methyl group protons. nih.govorgchemboulder.com

Table 3: Predicted Characteristic Vibrational Frequencies and ¹H NMR Chemical Shifts

| Spectroscopic Data | Functional Group/Proton | Predicted Value |

|---|---|---|

| Vibrational Frequencies (cm⁻¹) | N-H stretching | 3400-3500 |

| C=O stretching (ester) | ~1720 | |

| C=C stretching (aromatic) | 1580-1610 | |

| C-O stretching (ester) | 1250-1300 | |

| ¹H NMR Chemical Shifts (ppm) | Aromatic Protons (H) | 6.5 - 7.8 |

| Allyl Protons (-OCH₂CH=CH₂) | 4.6 (d), 5.9 (m), 5.2-5.4 (m) | |

| Methyl Protons (-CH₃) | ~2.4 | |

| Amine Protons (-NH₂) | ~4.0 (broad) |

Note: Predicted values are based on typical ranges and DFT studies of analogous compounds. nih.govorgchemboulder.com

Computational Elucidation of Reaction Mechanisms

DFT is also instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This includes locating transition states and intermediates, thereby providing a complete picture of the reaction pathway.

A key application of computational chemistry is the characterization of transition states (TS), which are first-order saddle points on the potential energy surface. By locating the TS, the activation energy (Ea) for a reaction step can be calculated, which is the energy difference between the reactants and the transition state. This is crucial for determining the rate-determining step of a reaction. rsc.org

Table 4: Representative Calculated Activation Energies for Ester Hydrolysis

| Reaction Step | Mechanism | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | BAC2 (Base-catalyzed) | 15 - 25 |

| Protonation | AAC2 (Acid-catalyzed) | 5 - 15 |

Note: Values represent a typical range for ester hydrolysis calculated using DFT and are not specific to the title compound. rsc.orgresearchgate.net

By calculating the Gibbs free energies (G) of all reactants, intermediates, transition states, and products, a complete thermodynamic profile of a reaction can be constructed. researchgate.net This profile, often visualized as a reaction coordinate diagram, illustrates the energetic feasibility of a proposed mechanism.

Table 5: Illustrative Thermodynamic Profile for Acid-Catalyzed Ester Hydrolysis (Relative Gibbs Free Energy)

| Species | Description | Relative ΔG (kcal/mol) |

|---|---|---|

| R | Reactants (Ester + H₃O⁺) | 0 |

| TS1 | First Transition State (Water Attack) | +18 |

| I | Tetrahedral Intermediate | +12 |

| TS2 | Second Transition State (Alcohol Elimination) | +20 |

| P | Products (Carboxylic Acid + Alcohol + H⁺) | -5 |

Note: This table provides a plausible, illustrative energy profile for a generic AAC2 hydrolysis reaction.

Solvent Effects and Catalysis Modeling in Theoretical Studies

Theoretical studies are crucial for understanding the intricate roles that solvents and catalysts play in the reactions of aminobenzoate esters. Computational models allow for the simulation of chemical processes, providing insights that are often difficult to obtain through experimental means alone.

Solvent Effects: The choice of solvent can significantly influence reaction rates, equilibria, and even crystal morphology. acs.orgresearchgate.netrsc.org For aminobenzoate analogues, computational studies often employ both explicit and implicit solvent models to predict their behavior. acs.org Theoretical investigations on similar molecules, like p-aminobenzoic acid (pABA), have shown that solvents can mediate proton transfer mechanisms, a key step in many of their reactions. acs.org For instance, studies have demonstrated that while some solvents like water may facilitate proton transfer through a Grotthuss-type mechanism involving multiple solvent molecules, others can act as single-molecule carriers. acs.org Furthermore, computational modeling can predict how solvent composition affects crystallization, with certain solvents disrupting the π–π stacking interactions that are critical for crystal growth along a specific axis. acs.orgresearchgate.net These theoretical approaches are vital for predicting the solubility, stability, and reactivity of this compound analogues in various chemical environments.

Catalysis Modeling: Computational catalysis plays a pivotal role in designing efficient synthetic routes and understanding reaction mechanisms. nih.govmdpi.comsciopen.com Using methods like Density Functional Theory (DFT), researchers can model the entire reaction pathway for the synthesis or transformation of this compound analogues. mdpi.com This involves identifying transition states, calculating activation energies, and determining reaction thermodynamics. mdpi.com By simulating the interaction between the substrate, catalyst, and reagents, computational models can elucidate the catalyst's role in lowering the activation barrier. nih.gov This in silico approach accelerates the discovery of optimal catalysts, minimizing the need for extensive experimental screening and providing a fundamental understanding of the electronic and structural factors that govern catalytic activity. mdpi.comsciopen.com

Advanced Quantum Chemical Analyses

Advanced quantum chemical analyses provide a deeper understanding of the electronic properties and reactivity of molecules. Techniques such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are powerful tools for investigating the behavior of this compound analogues at a sub-molecular level.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, delocalization, and hyperconjugative interactions within a molecule by transforming the complex molecular wave function into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.denih.govwikipedia.org For analogues of this compound, NBO analysis quantifies the key electronic interactions that dictate the molecule's stability and reactivity.

The analysis focuses on donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and indicates the strength of the electronic delocalization. uni-muenchen.de In the case of aminobenzoate esters, significant interactions typically include:

Delocalization of the nitrogen lone pair (LP) into the antibonding π* orbitals of the aromatic ring.

Interactions between the π orbitals of the ring and the antibonding π* orbital of the carbonyl group.

Hyperconjugative effects involving the methyl and allyl substituents.

These interactions are fundamental to understanding the electronic communication between the amino group, the ester functionality, and the aromatic system. nih.govresearchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (Caromatic-Caromatic) | 45.8 | Resonance (p-π conjugation) |

| π (Caromatic-Caromatic) | π* (C=O) | 18.2 | Resonance (π-π* conjugation) |

| σ (C-Hmethyl) | σ* (Caromatic-Caromatic) | 5.1 | Hyperconjugation |

| LP (Oester) | σ* (Caromatic-Ccarbonyl) | 22.5 | Hyperconjugation |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the three-dimensional charge distribution of a molecule. libretexts.orgucsb.edu It is invaluable for predicting how a molecule will interact with other chemical species, identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing varying potential values.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are typically associated with lone pairs on electronegative atoms (like oxygen or nitrogen) and are attractive to electrophiles.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites, often around hydrogen atoms bonded to electronegative atoms, are susceptible to nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

Computational Design and Screening of Novel Derivatives for Reactivity

Computational chemistry provides powerful tools for the rational design and virtual screening of novel molecular derivatives, significantly accelerating the discovery process. mdpi.com By starting with a core structure, such as this compound, new analogues can be designed in silico by introducing various functional groups at different positions.

The process typically involves several steps:

Library Generation: A virtual library of derivatives is created by systematically modifying the parent molecule with different substituents (e.g., electron-donating groups like -OCH₃ or electron-withdrawing groups like -NO₂).

Property Calculation: Quantum chemical calculations, primarily using DFT, are performed for each derivative to determine key electronic and structural properties. Important descriptors for reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, MEP maps, and calculated atomic charges. utc.edu

Screening and Analysis: The calculated properties are used to screen the virtual library. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). By analyzing these descriptors, researchers can identify candidates with enhanced or specifically tuned reactivity for a desired application. nih.gov

This computational approach allows for the efficient exploration of a vast chemical space, prioritizing the synthesis of only the most promising candidates and saving considerable time and resources. mdpi.commdpi.com

Advanced Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

High-resolution one-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the unambiguous structural confirmation of Allyl 5-amino-2-methylbenzoate.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons and their immediate electronic environment. For this compound, distinct signals would be expected for the aromatic protons, the amino group protons, the methyl protons, and the protons of the allyl group. The integration of these signals confirms the number of protons in each group, while their splitting patterns (coupling) reveal adjacent protons. The ¹³C NMR spectrum shows the number of chemically distinct carbon atoms, providing complementary information to confirm the carbon skeleton.

2D NMR (COSY, HSQC, HMBC): For a molecule with several distinct spin systems like this compound, 2D NMR is crucial.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, connecting the protons within the allyl group and revealing couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the connectivity between the allyl group and the carboxylate oxygen, and the positions of the amino and methyl groups on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on structure-property relationships. Actual experimental values may vary.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (position 3) | ~7.5 | ~130 |

| Aromatic CH (position 4) | ~6.8 | ~118 |

| Aromatic CH (position 6) | ~6.7 | ~115 |

| Aromatic C-NH₂ (position 5) | - | ~145 |

| Aromatic C-CH₃ (position 2) | - | ~125 |

| Aromatic C-COO (position 1) | - | ~135 |

| Methyl (on C2) | ~2.2 | ~18 |

| Amino (on C5) | ~4.0 (broad) | - |

| Allyl CH₂-O | ~4.7 | ~65 |

| Allyl CH= | ~6.0 | ~132 |

| Allyl =CH₂ | ~5.3 (trans), ~5.2 (cis) | ~118 |

| Carbonyl C=O | - | ~167 |

In situ NMR, often performed in a continuous flow setup, is a powerful technique for monitoring chemical reactions in real-time. beilstein-journals.orgnih.gov This method allows researchers to track the concentration of reactants, products, and any observable intermediates as a function of time, providing valuable kinetic and mechanistic data. beilstein-journals.orgnih.gov

For the synthesis of this compound, such as the esterification of 5-amino-2-methylbenzoic acid with allyl alcohol, in situ ¹H NMR could be employed. By monitoring the reaction directly in the NMR tube, one could observe the decrease in the signal intensity of the allyl alcohol starting material and the simultaneous increase in the characteristic signals of the allyl ester product. researchgate.net This approach enables the rapid optimization of reaction conditions (e.g., temperature, catalyst loading) and can help in the detection of transient, unstable intermediates that might not be observable by conventional offline analysis. nih.govresearchgate.net

While this compound itself is achiral, it can serve as a precursor to chiral molecules through reactions involving the allyl group. Determining the stereochemistry of such products is critical. Advanced NMR techniques are central to this task.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These 2D NMR experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. wordpress.com For a chiral derivative of this compound, NOESY or ROESY spectra can reveal the relative stereochemistry of newly formed stereocenters by observing which protons are on the same face of the molecule. wordpress.com

Chiral Derivatizing Agents (CDAs): When a chiral molecule is reacted with an enantiomerically pure CDA, a pair of diastereomers is formed. researchgate.net These diastereomers have distinct NMR spectra. By analyzing the differences in chemical shifts (Δδ) between the two diastereomeric derivatives, the absolute configuration of the original chiral molecule can often be determined. researchgate.nethebmu.edu.cn

X-ray Crystallography for Solid-State Structural Determination

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown. When this crystal is exposed to an X-ray beam, the X-rays are diffracted in a unique pattern determined by the crystal's internal structure. carleton.edu

Analysis of this diffraction pattern yields an electron density map from which the positions of all non-hydrogen atoms can be precisely determined. carleton.edu This analysis provides:

Molecular Conformation: The exact spatial arrangement of the molecule in the solid state, including the torsion angles of the flexible allyl and ester groups.

Bond Parameters: Highly accurate measurements of all bond lengths and angles.

Absolute Configuration: For chiral derivatives of the compound, single-crystal X-ray diffraction is the gold standard for unambiguously determining the absolute stereochemistry. nih.gov

Table 2: Illustrative Crystal Data for a Benzoate (B1203000) Derivative (Note: This is hypothetical data, as the crystal structure for this compound is not publicly available. The values are typical for a small organic molecule.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.123 |

| b (Å) | 15.456 |

| c (Å) | 9.789 |

| β (°) | 105.2 |

| Volume (ų) | 1185.1 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.075 |

| R-factor | 0.045 |

Derived from the single-crystal X-ray diffraction data, Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.goviucr.orgiucr.org The Hirshfeld surface is a 3D map that delineates the space occupied by a molecule in a crystal.

For this compound, this analysis would be expected to highlight several key interactions:

Hydrogen Bonding: The primary amine (-NH₂) group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester group can act as an acceptor. Hirshfeld analysis would visualize these N-H···O interactions, which are often the dominant forces directing the crystal packing. nih.govscirp.org

π-π Stacking: The aromatic rings could engage in offset π-π stacking interactions, which would appear as characteristic features on the Hirshfeld surface and in the corresponding 2D fingerprint plots. iucr.org

The 2D fingerprint plot, a summary of the Hirshfeld surface, provides a quantitative breakdown of the percentage contribution of each type of intermolecular contact, offering a clear picture of the crystal's packing forces. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Theoretical Correlation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound by identifying its constituent functional groups. While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be extrapolated from the known characteristic frequencies of its structural components and data from analogous molecules like aminobenzoic acids and their esters. nih.govwelcomehomevetsofnj.orgnih.gov Theoretical calculations, often using Density Functional Theory (DFT), are commonly employed to correlate theoretical vibrational frequencies with experimental data for related structures, aiding in the precise assignment of vibrational modes. nih.gov

The key functional groups in this compound that give rise to characteristic vibrational bands are the primary amino group (-NH₂), the allyl ester group (-COOCH₂CH=CH₂), the methyl group (-CH₃), and the substituted benzene (B151609) ring.

Key Vibrational Modes for this compound:

Amino (-NH₂) Group: The primary amine is characterized by two N-H stretching vibrations in the region of 3300-3500 cm⁻¹. welcomehomevetsofnj.org These typically appear as a pair of bands corresponding to asymmetric and symmetric stretching modes. Bending vibrations for the amino group, β(NH₂), are expected in the 1600 cm⁻¹ region. researchgate.net

Ester Group: The most prominent feature of the ester is the strong carbonyl (C=O) stretching band, which is expected to appear in the 1700-1750 cm⁻¹ range in the IR spectrum. welcomehomevetsofnj.org The C-O stretching vibrations of the ester linkage typically produce strong bands in the 1250-1350 cm⁻¹ region. welcomehomevetsofnj.org

Allyl Group: The allyl moiety will exhibit a characteristic C=C stretching vibration around 1640-1650 cm⁻¹. The C-H stretching vibrations of the vinyl group (=C-H) are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂- group will appear just below 3000 cm⁻¹.

Aromatic Ring: The benzene ring shows skeletal C=C stretching vibrations in the 1450-1600 cm⁻¹ region. welcomehomevetsofnj.org The substitution pattern on the ring influences the out-of-plane C-H bending vibrations below 900 cm⁻¹, which can provide information about the arrangement of substituents. welcomehomevetsofnj.org

Methyl (-CH₃) Group: The methyl group will display symmetric and asymmetric C-H stretching vibrations near 2870 cm⁻¹ and 2960 cm⁻¹, respectively.

The table below summarizes the predicted principal vibrational frequencies and their assignments for this compound based on data from related compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium-Weak |

| Allyl =C-H Stretch | Allyl Group | 3010 - 3095 | Medium |

| Aliphatic C-H Stretch | Allyl & Methyl Groups | 2850 - 2960 | Medium |

| C=O Stretch | Ester | 1700 - 1750 | Strong |

| C=C Stretch | Allyl Group | 1640 - 1650 | Medium-Weak |

| N-H Bend (Scissoring) | Amino (-NH₂) | 1590 - 1650 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium, Multiple Bands |

| C-O Stretch | Ester | 1250 - 1350 | Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1350 | Medium-Strong |

| C-H Out-of-Plane Bend | Aromatic Ring | 700 - 900 | Strong |

Theoretical studies on similar molecules, such as aminobenzoic acids, have shown that computational methods can accurately predict these vibrational frequencies. nih.gov Such theoretical correlations are invaluable for confirming experimental band assignments and understanding the influence of substituents on the molecule's vibrational structure.

Mass Spectrometry for Molecular Weight and Fragment Analysis in Reaction Studies

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. The molecular formula of the compound is C₁₁H₁₃NO₂, which corresponds to a monoisotopic mass of approximately 191.09 g/mol . The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at an m/z (mass-to-charge ratio) of 191.

In reaction studies, mass spectrometry can be used to monitor the formation of this compound and identify potential byproducts by tracking the appearance of its molecular ion and characteristic fragment ions. The fragmentation pattern is predictable based on the functional groups present in the molecule. Aromatic amines and esters exhibit well-established fragmentation behaviors. libretexts.org

Predicted Fragmentation Pathways:

Loss of the Allyl Group: A very common fragmentation pathway for allyl esters is the cleavage of the oxygen-allyl bond, leading to the loss of an allyl radical (•CH₂CH=CH₂). This would result in a prominent fragment ion corresponding to the protonated 5-amino-2-methylbenzoic acid at m/z 151. The stability of the resulting acylium ion favors this pathway.

Formation of the Allyl Cation: Cleavage can also lead to the formation of the highly stable allyl cation (C₃H₅⁺) at m/z 41.

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can result in the loss of the allyloxy radical (•OCH₂CH=CH₂), giving a fragment at m/z 134.

Decarboxylation: Subsequent fragmentation of the m/z 151 ion could involve the loss of carbon dioxide (CO₂), leading to a fragment at m/z 107.

The table below outlines the predicted major fragment ions for this compound in an EI mass spectrum.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 191 | [C₁₁H₁₃NO₂]⁺ (Molecular Ion) | - |

| 151 | [M - C₃H₅]⁺ | •C₃H₅ (Allyl radical) |

| 134 | [M - OC₃H₅]⁺ | •OC₃H₅ (Allyloxy radical) |

| 107 | [M - C₃H₅ - CO₂]⁺ | •C₃H₅ and CO₂ |

| 41 | [C₃H₅]⁺ | C₈H₈NO₂• |

By monitoring these specific m/z values, researchers can track the progress of a synthesis reaction, confirm the identity of the desired product, and analyze the purity of the sample.

Applications in Advanced Chemical Synthesis and Functional Materials

Utilization as a Synthetic Synthon in Complex Molecule Assembly

As a synthetic synthon, Allyl 5-amino-2-methylbenzoate provides a foundational framework for constructing intricate molecules. The distinct reactivity of its functional groups can be selectively harnessed to build molecular complexity in a controlled manner.

The synthesis of optically active compounds is a cornerstone of modern medicinal chemistry and materials science. This compound can serve as a precursor for the generation of chiral molecules through various asymmetric transformations.

One potential approach involves the transition metal-catalyzed asymmetric allylic alkylation (AAA) of the amino group. In this type of reaction, a chiral catalyst, often based on iridium or palladium, can facilitate the enantioselective formation of a new carbon-nitrogen bond at the allylic position, leading to the synthesis of chiral amines. nih.govresearchgate.net For instance, the reaction of the amino group of this compound with an appropriate electrophile in the presence of a chiral iridium catalyst could yield an enantioenriched product. The general principle of such a transformation is outlined in the table below.

| Reaction Type | Reactants | Catalyst/Reagent | Potential Product | Significance |

|---|---|---|---|---|

| Asymmetric Allylic Amination | This compound, Electrophile | Chiral Iridium or Palladium Catalyst | Enantioenriched Allylic Amine Derivative | Access to chiral building blocks for pharmaceuticals and fine chemicals. |

| Enzymatic Resolution | Racemic derivative of this compound | Lipase or other hydrolase | Enantiomerically pure ester or amine | "Green" chemistry approach to chiral separation. |

Furthermore, the ester functionality can be a handle for enzymatic kinetic resolution, where a lipase could selectively hydrolyze one enantiomer of a racemic derivative, leaving the other enantiomer in high optical purity. The resulting chiral amino acids or their derivatives are valuable intermediates in the synthesis of complex natural products and pharmaceuticals. researchgate.net

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. nih.gov The bifunctional nature of this compound, with its amino and ester groups, makes it a suitable monomer for the synthesis of aromatic polyamides through polycondensation reactions.

The amino group can react with a diacyl chloride in a polycondensation process to form the amide linkages that constitute the polymer backbone. The resulting polyamide would feature pendant allyl groups, which can serve as sites for post-polymerization modifications. These modifications can be used to introduce cross-linking for improved solvent resistance and thermal stability, or to graft other functional molecules to tailor the polymer's properties for specific applications. utwente.nl

| Polymerization Method | Comonomer | Resulting Polymer Architecture | Potential Properties and Applications |

|---|---|---|---|

| Solution Polycondensation | Terephthaloyl chloride | Aromatic polyamide with pendant allyl groups | High thermal stability, potential for cross-linking, functionalizable material. |

| Interfacial Polymerization | Isophthaloyl chloride | Thin film of aromatic polyamide with surface allyl groups | Membrane applications, surface modification. |

The presence of the methyl group on the aromatic ring can enhance the solubility of the resulting polyamide, which is often a challenge in the processing of rigid-rod aramids. This improved processability would be a significant advantage for creating films, fibers, and coatings from these advanced materials.

Contributions to Catalyst and Ligand Development

The design of ligands is crucial for the development of efficient and selective transition metal catalysts. libretexts.org Molecules containing both hard (oxygen) and soft (nitrogen) donor atoms, such as aminobenzoate derivatives, can act as versatile ligands in coordination chemistry. jmchemsci.com

This compound possesses an amino group and a carbonyl oxygen from the ester group, which can coordinate to a metal center. The nitrogen of the amino group and the carbonyl oxygen can form a stable chelate ring with a metal ion, influencing its catalytic activity and selectivity. The electronic properties of the ligand, and consequently the coordinated metal center, can be tuned by the substituents on the aromatic ring.

The resulting metal complexes could find applications in various catalytic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. nih.gov The allyl group could also participate in the catalytic cycle or be a site for immobilizing the catalyst on a solid support.

Enabling Novel Chemical Transformations and Methodologies

The unique combination of functional groups in this compound opens up possibilities for its use in novel chemical transformations and the development of new synthetic methodologies.

The allyl group is particularly versatile and can undergo a wide range of reactions. For example, it can participate in olefin metathesis reactions, allowing for the formation of new carbon-carbon double bonds and the synthesis of complex unsaturated molecules. researchgate.netnih.govresearchgate.net It can also be a substrate for various radical-mediated functionalization reactions, enabling the introduction of new functional groups at the allylic position. nih.govrsc.org

Furthermore, the aminobenzoate scaffold can be a platform for photochemical transformations. The aromatic chromophore can absorb light, leading to excited states that can undergo unique reactions, such as cyclizations or rearrangements, to generate novel molecular structures. nih.govresearchgate.netiupac.org The interaction between the amino group and the ester in the excited state could lead to interesting and synthetically useful photochemical pathways.

Q & A

Q. What are the recommended methodologies for synthesizing allyl 5-amino-2-methylbenzoate with high purity?

A multi-step synthesis protocol is typically employed, starting with the protection of the amino group in 5-amino-2-methylbenzoic acid using tert-butoxycarbonyl (Boc) groups to prevent side reactions. Subsequent esterification with allyl alcohol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) ensures efficient coupling. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization yields >95% purity. Monitoring reaction progress with thin-layer chromatography (TLC) and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. Which analytical techniques are most effective for characterizing this compound?

A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for structural elucidation), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy to verify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) is recommended. For quantifying trace impurities, gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column can detect volatile byproducts .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Accelerated stability studies should be conducted by exposing the compound to controlled stressors:

- Thermal stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks, followed by HPLC analysis to monitor degradation products.

- Hydrolytic stability : Test in buffers (pH 3–9) at 25°C and 37°C, quantifying hydrolysis via loss of ester peak intensity in NMR.

- Photostability : Expose to UV light (λ = 254 nm) in a photostability chamber, with periodic sampling for LC-MS analysis .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the reaction mechanisms of this compound in nucleophilic acyl substitution?

Use kinetic isotope effects (KIE) by replacing the ester oxygen with ¹⁸O to track bond cleavage. Employ stopped-flow NMR or time-resolved IR spectroscopy to capture transient intermediates. Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and activation energies. Factorial design experiments (varying solvent polarity, temperature, and nucleophile concentration) help identify rate-limiting steps .

Q. How can computational modeling optimize the catalytic efficiency of this compound in asymmetric synthesis?

Molecular dynamics (MD) simulations using software like GROMACS or AMBER can predict enantioselectivity in chiral catalytic systems. Parametrize force fields with quantum mechanics/molecular mechanics (QM/MM) hybrid methods. Validate predictions experimentally via chiral HPLC (Chiralpak IA column) to separate enantiomers and quantify enantiomeric excess (ee) .

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound derivatives?

Conduct a meta-analysis of existing studies, focusing on variables such as:

- Experimental conditions : Solvent systems (polar vs. nonpolar), temperature gradients.

- Biological models : Cell lines vs. in vivo assays (e.g., murine hepatic metabolism profiles). Systematic replication studies with standardized protocols (e.g., ISO 17025 guidelines) and orthogonal validation (e.g., LC-MS/MS vs. microdialysis) can isolate confounding factors .

Q. How should researchers design experiments to study the compound’s interaction with biological targets (e.g., enzyme inhibition)?

Use surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) and isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔH, ΔS). For enzyme inhibition assays, employ a fluorogenic substrate (e.g., 4-methylumbelliferyl derivatives) to monitor real-time activity. Dose-response curves (IC₅₀ determination) should include positive controls (e.g., known inhibitors) and statistical validation via ANOVA .

Methodological Resources

- Experimental Design : Refer to quasi-experimental frameworks with pretest-posttest controls to minimize bias (Table 1 in ).

- Data Interpretation : Apply ontological and epistemological frameworks () to contextualize findings within theoretical paradigms.

- Advanced Tools : Integrate AI-driven platforms like COMSOL Multiphysics for reaction optimization and autonomous experimentation ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.